molecular formula C6H9NOS B8057848 7-Thioxoazepan-2-one CAS No. 62609-10-3

7-Thioxoazepan-2-one

Cat. No.: B8057848
CAS No.: 62609-10-3
M. Wt: 143.21 g/mol
InChI Key: MQZJMCQHZFCDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Thioxoazepan-2-one is a heterocyclic compound with a seven-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Thioxoazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Thioxoazepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Thioxoazepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Thioxoazepan-2-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress in biological systems .

Comparison with Similar Compounds

Uniqueness of 7-Thioxoazepan-2-one: The presence of both sulfur and nitrogen in a seven-membered ring gives this compound unique chemical properties, such as enhanced stability and reactivity compared to its five-membered counterparts. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic properties .

Properties

IUPAC Name

7-sulfanylideneazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c8-5-3-1-2-4-6(9)7-5/h1-4H2,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZJMCQHZFCDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=S)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493073
Record name 7-Sulfanylideneazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62609-10-3
Record name 7-Sulfanylideneazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.